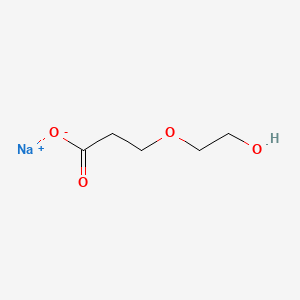

Hydroxy-PEG1-acid sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9NaO4 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

sodium 3-(2-hydroxyethoxy)propanoate |

InChI |

InChI=1S/C5H10O4.Na/c6-2-4-9-3-1-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |

InChI Key |

CTAOUTPCLXWLER-UHFFFAOYSA-M |

Canonical SMILES |

C(COCCO)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Research Applications of Hydroxy-PEG1-acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG1-acid sodium salt, a heterobifunctional linker increasingly utilized in biomedical research. We will delve into its core properties, primary applications, and detailed experimental protocols for its use in bioconjugation, drug delivery systems, and the functionalization of nanoparticles.

Core Concepts: Understanding this compound

This compound is a valuable tool in the field of bioconjugation. It belongs to the class of polyethylene (B3416737) glycol (PEG) derivatives, which are well-regarded for their biocompatibility and low toxicity.[1] This molecule is characterized by a short, discrete PEG chain (n=1) with a hydroxyl (-OH) group at one end and a carboxylic acid group at the other. For enhanced stability during storage and shipping, the carboxylic acid is provided as a sodium salt. The free acid form can be unstable due to the potential for the hydroxyl and carboxylic acid groups to react with each other and form polymers.[2][3][4]

The key feature of this molecule is its heterobifunctional nature, meaning it possesses two different reactive functional groups. This allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a crucial property for many biological applications.[2][3][4]

Key Properties and Advantages:

-

Biocompatibility: The PEG backbone is well-tolerated in biological systems.[1]

-

Increased Solubility: The hydrophilic nature of the PEG chain can impart better solubility to hydrophobic molecules.[2][3][4]

-

Heterobifunctionality: The distinct hydroxyl and carboxyl groups enable specific, stepwise conjugation reactions.

-

Defined Length: As a discrete PEG1 linker, it provides a precise and short spacer arm between conjugated molecules.

Primary Research Applications

The unique properties of this compound make it a versatile tool in several areas of research:

-

Drug Delivery: It is frequently used as a linker to connect therapeutic agents to targeting moieties, such as antibodies or peptides. The PEG component can help to increase the circulation time of the drug conjugate in the body, leading to improved efficacy and reduced toxicity.[1]

-

Bioconjugation: This linker is instrumental in the synthesis of complex biomolecules. For example, it can be used to attach small molecule drugs, fluorescent dyes, or other reporter molecules to proteins, peptides, or oligonucleotides.

-

Nanoparticle Functionalization: The carboxylic acid or hydroxyl group can be used to anchor the linker to the surface of nanoparticles, while the other functional group remains available for the attachment of targeting ligands or therapeutic payloads. This surface modification can improve the stability and biocompatibility of nanoparticles and enable targeted delivery.

-

PROTACs and Antibody-Drug Conjugates (ADCs): The defined length and hydrophilicity of short PEG linkers are advantageous in the design of Proteolysis Targeting Chimeras (PROTACs) and ADCs, where precise spatial orientation between the different components of the conjugate is critical for activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the typical performance of reactions involving this class of linkers.

| Property | Value | Source |

| Molecular Formula | C5H9NaO4 | [2] |

| Molecular Weight | 156.1 g/mol | [2] |

| Purity | Typically ≥95% or ≥98% | [2] |

| Storage Condition | -20°C, desiccated | [4] |

| Solubility | Water, DMSO, DMF | [4] |

| Reaction Type | Coupling Reagent | Typical Yield | Key Considerations |

| Amide Bond Formation | EDC/NHS | >85% | Water-soluble byproducts, requires careful pH control. |

| Amide Bond Formation | HATU | >90% | High efficiency, fast reaction times, but higher cost. |

| Esterification | DCC/DMAP | High | DCC byproduct (DCU) is insoluble and requires removal. |

Note: Typical yields are dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the two primary types of reactions involving this compound are provided below.

Amide Bond Formation via the Carboxylic Acid Group

This is the most common application, where the carboxylic acid is coupled to a primary amine-containing molecule. The use of carbodiimide (B86325) chemistry, such as with EDC and NHS, is a standard approach.

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol:

-

Reagent Preparation:

-

Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

-

Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.

-

Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.

-

-

Activation of the Carboxyl Group:

-

To the this compound solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. This forms a more stable NHS-ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the amine-containing molecule is typically used.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting PEG-amide conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

-

Esterification via the Hydroxyl Group

The hydroxyl group can be reacted with a carboxylic acid-containing molecule to form an ester bond. This reaction is often catalyzed by a carbodiimide and an acylation catalyst like DMAP.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable organic solvent

Protocol:

-

Reagent Preparation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

-

-

Reaction Initiation:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 5% HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester conjugate.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Caption: Amide bond formation workflow using EDC/NHS chemistry.

Caption: Esterification reaction workflow using DCC and DMAP.

Caption: Logical workflow for nanoparticle surface functionalization.

References

Hydroxy-PEG1-acid sodium salt structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid sodium salt, systematically known as sodium 2-(2-hydroxyethoxy)acetate, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. As a member of the polyethylene (B3416737) glycol (PEG) family, it possesses a hydrophilic ethylene (B1197577) glycol unit, a terminal hydroxyl group, and a carboxylate group. This unique structure imparts desirable properties such as enhanced water solubility and biocompatibility to molecules it is conjugated with. The hydroxyl and carboxylate moieties serve as versatile reactive handles for the attachment of a wide range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles. This guide provides a comprehensive overview of its structure, chemical properties, synthesis, and applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a single ethylene glycol unit functionalized with a terminal hydroxyl group and a sodium carboxylate.

Structure:

IUPAC Name: Sodium 2-(2-hydroxyethoxy)acetate[1]

Synonyms: Sodium β-Hydroxyethoxyacetate, Hydroxy-PEG1-CH2CO2H, sodium salt[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₄H₇NaO₄ | [1][2] |

| Molecular Weight | 142.09 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 210-212 °C (decomposition) | [4] |

| pKa (of the corresponding acid) | ~3.3 | [4] |

| Solubility | ||

| Water | Sparingly soluble (5-10 mg/mL at 25°C) | [5] |

| Polar aprotic solvents (e.g., DMSO) | Readily soluble | [5] |

| Other organic solvents | Soluble in many organic solvents including chloroform, methylene (B1212753) chloride, DMF. Less soluble in alcohol and toluene. Not soluble in ether. | [5] |

| Stability | Stable under acidic conditions; decomposes under alkaline conditions. The sodium salt form is stable for storage and shipping, while the free acid form is not stable and can self-react to form polymers. | [4][6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methylene protons adjacent to the oxygen atoms would be expected in the range of δ 3.6–4.2 ppm.[3]

-

¹³C NMR: The carbonyl carbon of the carboxylate group would be expected to appear at approximately 170 ppm.[3]

-

FT-IR: Characteristic peaks would be observed for the O-H stretch of the hydroxyl group, the C-O stretches of the ether and alcohol, and the asymmetric and symmetric stretches of the carboxylate group.

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. The following is a representative laboratory-scale protocol based on the Williamson ether synthesis.

Materials:

-

Ethylene glycol

-

Sodium metal

-

Sodium monochloroacetate

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Acetone

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Preparation of Sodium Ethylene Glycolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in an anhydrous solvent. Add sodium metal portion-wise with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethylene glycolate.

-

Williamson Ether Synthesis: To the solution of sodium ethylene glycolate, add sodium monochloroacetate. Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. The crude product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/acetone. The purified product should be dried under vacuum.

Caption: Synthesis workflow for this compound.

General Protocol for Bioconjugation to a Protein

This compound can be used to link a biomolecule (e.g., a protein) to another molecule of interest. This typically involves a two-step process: activation of the carboxylate group followed by reaction with an amine-containing molecule.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-containing protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., Tris or glycine (B1666218) solution)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Activation of the Carboxylate Group: Dissolve this compound in a suitable buffer. Add NHS and EDC to the solution to activate the carboxylate group, forming an NHS ester. The reaction is typically carried out at room temperature for a few hours.

-

Conjugation to the Protein: Add the activated Hydroxy-PEG1-acid NHS ester to the protein solution. The NHS ester will react with primary amines (e.g., on lysine (B10760008) residues) on the surface of the protein to form a stable amide bond. The reaction is typically performed at room temperature or 4°C with gentle stirring.

-

Quenching and Purification: After the desired reaction time, quench any unreacted NHS ester by adding a quenching solution. Purify the resulting protein conjugate from excess linker and byproducts using size-exclusion chromatography.

Caption: General workflow for protein bioconjugation.

Applications

The bifunctional nature of this compound makes it a valuable tool in various applications:

-

Drug Delivery: As a PEG linker, it can be used to attach drugs to larger molecules or nanoparticles, improving the drug's solubility, stability, and pharmacokinetic profile.[7] The hydrophilic PEG chain can help to reduce immunogenicity and increase circulation time in the body.

-

Bioconjugation: It serves as a spacer to link different biomolecules, such as proteins, peptides, or oligonucleotides, for applications in diagnostics, and therapeutics.[8]

-

Surface Modification: The carboxylate or hydroxyl group can be used to attach the linker to surfaces, such as nanoparticles or microplates, to create a hydrophilic and biocompatible coating that can be further functionalized.

-

Chemical Synthesis: It is used as a building block in the synthesis of more complex molecules and materials.[4]

Conclusion

This compound is a versatile heterobifunctional linker with a desirable combination of hydrophilicity, biocompatibility, and reactive functional groups. Its well-defined structure and chemical properties make it a valuable component in the design and synthesis of advanced biomaterials, drug delivery systems, and bioconjugates. The experimental protocols provided in this guide offer a starting point for its synthesis and application, empowering researchers and scientists to leverage its unique characteristics in their work. Further research to fully characterize its spectroscopic properties and to quantify its stability under various conditions will undoubtedly expand its utility in the scientific community.

References

- 1. Sodium 2-(2-hydroxyethoxy)acetate | C4H7NaO4 | CID 23665015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Sodium 2-(2-hydroxyethoxy)acetate | 142047-97-0 | Benchchem [benchchem.com]

- 4. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creativepegworks.com [creativepegworks.com]

- 6. This compound, 2855229-28-4 | BroadPharm [broadpharm.com]

- 7. Hydroxy-PEG-acid sodium salt | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

Hydroxy-PEG1-acid Sodium Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Hydroxy-PEG1-acid sodium salt, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and surface modification. While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes established principles of polyethylene (B3416737) glycol (PEG) chemistry, information from analogous compounds, and standardized experimental methodologies to offer a robust framework for its practical application.

Executive Summary

This compound is a hydrophilic linker possessing a terminal hydroxyl group and a carboxylate group. The sodium salt form is preferentially used due to its enhanced stability compared to the free acid form, which is susceptible to intramolecular cyclization and polymerization.[1][2][3][4] Its short, single ethylene (B1197577) glycol unit confers high water solubility.[1][2][3][4] Stability is influenced by temperature, pH, and the presence of oxidative agents. This guide details the qualitative solubility and stability characteristics of this compound and provides standardized protocols for the quantitative determination of these properties.

Chemical and Physical Properties

| Property | Value/Description | Source |

| Chemical Name | Sodium 2-(2-hydroxyethoxy)acetate | N/A |

| Synonyms | This compound | [1][2][3][4] |

| CAS Number | 2855229-28-4 | [1] |

| Molecular Formula | C₅H₉NaO₄ | [1] |

| Molecular Weight | 156.11 g/mol | [1][4] |

| Appearance | White to off-white solid or viscous liquid | General Knowledge |

| Storage | Typically stored at -20°C for long-term stability | [1][5] |

Solubility Profile

Qualitative Solubility

Based on supplier information for the longer chain analogue, Hydroxy-PEG10-acid sodium salt, it is anticipated that this compound is soluble in the following solvents:[5]

-

Water

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

Factors Influencing Solubility

-

pH: The solubility in aqueous solutions is expected to be high, particularly at neutral and basic pH, due to the ionized carboxylate group. At acidic pH, protonation to the less soluble free carboxylic acid may slightly reduce solubility.

-

Temperature: For most solids, solubility in water increases with temperature. It is expected that this compound will follow this trend.

-

Ionic Strength: The presence of other salts in the solution can influence solubility through the common ion effect or "salting out" at high concentrations.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol such as the shake-flask method can be employed.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ultrapure water, PBS, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using an appropriate analytical technique. Since the molecule lacks a strong chromophore, a method such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is suitable.[6]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

References

The Pivotal Role of the Hydroxyl Group in Hydroxy-PEG1-acid Sodium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-acid sodium salt is a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal hydroxyl group and a carboxylic acid (stabilized as a sodium salt), provides a versatile platform for the covalent attachment and modification of a wide array of molecules. This technical guide delves into the core functionalities of this linker, with a particular focus on the strategic role of its hydroxyl group. We will explore its chemical properties, detail experimental protocols for its modification, and discuss its application in advanced therapeutic modalities, providing a comprehensive resource for researchers in the field.

Introduction to this compound

This compound (C₅H₉NaO₄, MW: 156.11 g/mol ) is a short-chain polyethylene (B3416737) glycol (PEG) derivative that serves as a molecular bridge, connecting two different chemical entities.[1][2] Its heterobifunctional nature is key to its utility; the terminal carboxylic acid allows for reaction with primary amines, while the hydroxyl group offers a secondary site for further derivatization.[3][4] The single ethylene (B1197577) glycol unit imparts hydrophilicity, which can enhance the solubility of conjugated molecules in aqueous media.[1][3] The sodium salt form of the carboxylic acid ensures stability for storage and shipping, as the free acid form is prone to intramolecular reactions with the hydroxyl group, leading to polymerization.[1][2][3]

Chemical and Physical Properties

While specific quantitative data for this compound is not extensively published, its properties can be inferred from its constituent parts: a short PEG chain, a hydroxyl group, and a carboxylate.

| Property | Value / Description |

| Molecular Formula | C₅H₉NaO₄ |

| Molecular Weight | 156.11 g/mol |

| Appearance | Typically a white to off-white solid. |

| Purity | Commercially available with purities often ≥95-98%.[5] |

| Solubility | Soluble in water, DMSO, and DMF. The solubility in other organic solvents can be estimated based on its ethylene glycol component, which shows good solubility in solvents like chloroform (B151607) and benzene, but poor solubility in alkanes like hexane (B92381) and cyclohexane.[6][7] |

| Stability | The sodium salt form is stable under standard storage conditions (-20°C).[3] The stability of the carboxylate in solution is pH-dependent, with the pKa of short-chain carboxylic acids typically in the range of 4-5.[1][8] |

| Reactivity | The hydroxyl group can undergo reactions typical of primary alcohols, such as esterification, tosylation, and conversion to other functional groups. The carboxylate group can be activated to react with primary amines. |

The Versatile Chemistry of the Hydroxyl Group

The hydroxyl group is a cornerstone of this linker's versatility, providing a secondary reaction site for a multitude of chemical transformations. This allows for the sequential or orthogonal conjugation of different molecules, a critical capability in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Reactions of the Hydroxyl Group

The hydroxyl group can be activated or converted into other functional groups to facilitate a wide range of conjugation strategies.

-

Esterification: The hydroxyl group can react with carboxylic acids or their activated derivatives to form stable ester linkages. This is a common method for attaching small molecule drugs or other payloads.

-

Tosylation/Mesylation: Conversion of the hydroxyl group to a tosylate or mesylate creates an excellent leaving group.[9][10] This "activated" hydroxyl can then be easily displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functionalities.

-

Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the hydroxyl group to a wide range of other functional groups, including azides, amines (after reduction), and thiols, under mild conditions.[11]

-

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., chloride, bromide) using standard halogenating agents, providing another route for subsequent nucleophilic substitution reactions.

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving the hydroxyl and carboxylic acid groups of this compound and similar molecules.

Activation of the Carboxylic Acid: EDC/NHS Coupling

This protocol details the activation of the carboxylic acid terminus for conjugation to a primary amine-containing molecule (e.g., a protein).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Amine-containing molecule (e.g., protein, peptide)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve this compound in the Activation Buffer.

-

Add EDC and NHS to the solution. A 2- to 5-fold molar excess of EDC and NHS over the PEG linker is a common starting point.

-

Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

-

Immediately add the NHS-activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. The pH is raised to 7.2-7.5 to facilitate the reaction with the primary amine.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.

Figure 1: EDC/NHS Coupling Workflow.

Activation of the Hydroxyl Group: Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[10]

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or Pyridine (B92270)

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP), catalytic amount

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add TEA or pyridine (as a base) and a catalytic amount of DMAP.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of TsCl in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Wash the reaction mixture with water, followed by a mild acid (e.g., 1M HCl) and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the tosylated product.

Figure 2: Tosylation Experimental Workflow.

Conversion of the Hydroxyl Group via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting the hydroxyl group into various other functionalities with an inversion of stereochemistry.[11] Here, we describe a general procedure for converting the alcohol to an azide (B81097), which can then be reduced to an amine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve this compound, PPh₃, and DPPA in anhydrous THF.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add DEAD or DIAD dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield the azido-PEG1-acid derivative.

-

The azide can be subsequently reduced to a primary amine using various methods, such as catalytic hydrogenation or Staudinger reduction.

Figure 3: Mitsunobu Reaction Logical Relationship.

Applications in Drug Development: A Focus on Targeted Therapies

The dual functionality of this compound makes it an ideal linker for constructing complex therapeutic agents where precise control over molecular architecture is paramount. Short PEG linkers are particularly valuable in the design of PROTACs and ADCs.[][13]

Role in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[11] Short PEG linkers, like Hydroxy-PEG1-acid, are used to optimize the length and hydrophilicity of the linker, which influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[][14] The hydroxyl group can be used as an attachment point for either the target-binding ligand or the E3 ligase ligand, while the carboxylic acid attaches to the other component.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the drug at the tumor site. Hydroxy-PEG1-acid can be used to conjugate the drug to the antibody. For instance, the carboxylic acid can be coupled to an amine on the antibody, and the hydroxyl group can be modified to attach the cytotoxic payload. The PEG component can improve the solubility and pharmacokinetic profile of the ADC.[15]

Case Study: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy.[16] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis through downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[17]

Small molecule EGFR inhibitors and anti-EGFR antibodies are established therapeutic strategies.[18] Hydroxy-PEG-acid linkers can be employed to create novel EGFR-targeted therapies, such as ADCs or PROTACs, to overcome resistance or improve efficacy.

Example Application: An ADC could be constructed using an anti-EGFR antibody. The carboxylic acid of a Hydroxy-PEG-acid linker could be conjugated to a lysine (B10760008) residue on the antibody. The hydroxyl group of the linker could be modified to attach a potent cytotoxic drug. Upon binding to EGFR on a cancer cell, the ADC is internalized, and the drug is released, leading to cell death.

Figure 4: EGFR Signaling Pathway and ADC Intervention.

Conclusion

This compound is a valuable tool in the armamentarium of the modern bioconjugation chemist. The strategic importance of its hydroxyl group cannot be overstated, as it provides a secondary, modifiable handle that enables the construction of sophisticated and highly functional molecular architectures. From enhancing the solubility and stability of small molecule drugs to providing the critical linkage in next-generation targeted therapies like ADCs and PROTACs, the versatility of this seemingly simple linker is a testament to the power of thoughtful molecular design. As the field of drug development continues to evolve towards ever-more precise and potent therapeutics, the role of well-defined, heterobifunctional linkers such as this compound is set to become even more prominent.

References

- 1. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, 2855229-28-4 | BroadPharm [broadpharm.com]

- 3. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]

- 6. Mutual Solubilities between Ethylene Glycol and Organic Diluents: Gas Chromatography and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Environmental pH and compound structure affect the activity of short-chain carboxylic acids against planktonic growth, biofilm formation, and eradication of the food pathogen Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 13. The Essential Role of Linkers in PROTACs [axispharm.com]

- 14. precisepeg.com [precisepeg.com]

- 15. Hydroxy-PEG-acid sodium salt | AxisPharm [axispharm.com]

- 16. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 17. ClinPGx [clinpgx.org]

- 18. drugs.com [drugs.com]

An In-depth Technical Guide on the Function of the Carboxylic Acid Group in Hydroxy-PEG1-acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG1-acid sodium salt is a heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and surface modification. This technical guide delves into the pivotal role of its carboxylic acid group. This functional group serves as a versatile handle for the covalent attachment of the PEG linker to amine-containing molecules, such as proteins, peptides, and small molecule drugs. The primary mechanism of conjugation involves the activation of the carboxylic acid, most commonly through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, to form a stable amide bond. This guide will provide a comprehensive overview of the chemistry, experimental protocols, and quantitative impact of utilizing the carboxylic acid functionality of this compound in various applications.

Introduction: The Molecular Architecture and its Implications

This compound, as its name suggests, is comprised of three key components: a terminal hydroxyl (-OH) group, a single ethylene (B1197577) glycol unit (PEG1), and a terminal carboxylic acid (-COOH) group, which is supplied as a sodium salt for enhanced stability.[1][2] The free acid form can be unstable due to potential polymerization through reaction between the hydroxyl and carboxylic acid groups.[1] The hydrophilic nature of the short PEG spacer can increase the aqueous solubility of the molecule it is conjugated to.[1]

The core utility of this molecule lies in its heterobifunctional nature, allowing for directional and controlled conjugation strategies. While the hydroxyl group offers a potential site for further modification, the carboxylic acid is the primary reactive center for attachment to biological molecules and surfaces.

The Central Role of the Carboxylic Acid Group in Bioconjugation

The terminal carboxylic acid is the workhorse of this compound, enabling its use as a linker. Its primary function is to react with primary amines, which are abundantly present in biological molecules like the lysine (B10760008) residues of proteins, to form a highly stable amide bond.[3]

Activation via EDC/NHS Chemistry

Direct reaction between a carboxylic acid and an amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid group must first be "activated" to a more reactive form. The most prevalent method for this activation in bioconjugation is the use of a water-soluble carbodiimide, such as EDC, in combination with NHS or its water-soluble analog, sulfo-NHS.[3]

This two-step process is favored as it enhances efficiency and allows for better control over the conjugation reaction.[4]

The activation and coupling process can be summarized as follows:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of Hydroxy-PEG1-acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Formation of a Stable NHS Ester: NHS is added to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.

-

Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond, releasing NHS.

The activation reaction with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2, while the subsequent reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[5]

Caption: EDC/NHS activation and subsequent amine coupling pathway.

Quantitative Impact of Conjugation

The conjugation of molecules with PEG linkers, even short ones like PEG1, can have a significant impact on their physicochemical and biological properties. The extent of these effects is often dependent on the nature of the conjugated molecule and the degree of PEGylation.

| Parameter | Effect of Conjugation with Short PEG-Acid | Quantitative Data (Illustrative) |

| Solubility | Increased aqueous solubility of hydrophobic molecules.[6] | Conjugation of rapamycin (B549165) to PEG1000 doubled its solubility in PBS. |

| Pharmacokinetics | Can lead to altered biodistribution and clearance rates.[7] | Introducing a PEG chain can significantly decrease renal uptake of radiotracers.[6] |

| Biological Activity | Can modulate the biological activity of the conjugated molecule. | Modification with a 10 kDa PEG chain reduced the in vitro cytotoxicity of an affibody-drug conjugate by approximately 22.5-fold.[8] |

| Toxicity | Can reduce the non-specific cytotoxicity of certain molecules. | Incorporating a PEG unit can mitigate the toxicity of cell-penetrating peptide conjugates. |

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule, such as a protein, using EDC/NHS chemistry. Optimization is often necessary for specific applications.

Materials

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure for Aqueous Conjugation

-

Preparation of Reactants:

-

Equilibrate all reagents to room temperature before use.

-

Dissolve the amine-containing molecule in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer.

-

-

Activation of Hydroxy-PEG1-acid:

-

In a separate reaction vessel, mix Hydroxy-PEG1-acid with EDC and NHS in the Activation Buffer. A molar excess of EDC and NHS over the PEG-acid is typically used (e.g., 2-fold and 5-fold molar excess, respectively).

-

Incubate the activation mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to Amine-containing Molecule:

-

Add the activated Hydroxy-PEG1-acid solution to the solution of the amine-containing molecule. The molar ratio of the activated PEG to the target molecule will determine the degree of conjugation and should be optimized.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Caption: A generalized workflow for protein conjugation.

Characterization of the Conjugate

The successful conjugation and the degree of PEGylation can be assessed using various analytical techniques:

-

SDS-PAGE: An increase in the molecular weight of the protein after conjugation can be visualized.

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of PEG units attached.[9]

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate the conjugated product from the unreacted protein and to quantify the degree of PEGylation.[1]

-

NMR Spectroscopy: Can be used for the characterization of the conjugate structure.[10]

Conclusion

The carboxylic acid group is the cornerstone of this compound's functionality as a heterobifunctional linker. Its ability to be efficiently activated by EDC/NHS chemistry to form stable amide bonds with amine-containing molecules makes it an invaluable tool in the fields of drug delivery, bioconjugation, and materials science. A thorough understanding of the reaction chemistry and careful optimization of the experimental conditions are crucial for achieving the desired conjugation efficiency and preserving the biological activity of the target molecule. The use of this short, hydrophilic linker can impart beneficial properties, such as increased solubility and altered pharmacokinetic profiles, making it a versatile component in the design of novel therapeutics and functionalized materials.

References

- 1. This compound, 2855229-28-4 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Protein Conjugation with Hydroxy-PEG1.acid Sodium Salt: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, enhanced stability, reduced immunogenicity, and improved solubility.

This application note provides a detailed protocol for the conjugation of proteins with Hydroxy-PEG1-acid sodium salt. This heterobifunctional PEG linker possesses a terminal hydroxyl group and a carboxylic acid group (as a sodium salt). The protocol will focus on the activation of the carboxylic acid moiety using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form an amine-reactive NHS ester. This activated PEG linker can then efficiently react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of the target protein to form stable amide bonds.

Principle of the Reaction

The conjugation process is a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable, amine-reactive NHS ester. In the second step, the NHS-activated PEG is introduced to the protein solution, where it reacts with primary amine groups on the protein surface. The reaction efficiency is dependent on several factors, including pH, temperature, and the molar ratio of reactants.

Quantitative Data for PEGylation Reactions

The success of protein PEGylation is highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative parameters for the activation of this compound and its subsequent conjugation to a protein.

Table 1: Reaction Conditions for Activation of this compound

| Parameter | Recommended Range | Notes |

| pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids.[1][2][3] |

| Molar Ratio (PEG-acid:EDC:NHS) | 1 : (2-5) : (2-5) | A molar excess of EDC and NHS ensures efficient activation.[1] |

| Reaction Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester intermediate.[1][2][3] |

| Temperature | Room Temperature | Mild conditions that preserve the integrity of the reagents.[1][2][3] |

| Solvent | Anhydrous DMF or DMSO | Required for dissolving the PEG linker and activation reagents.[1] |

Table 2: Reaction Conditions for Protein Conjugation with NHS-activated PEG

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 8.5 | Facilitates the nucleophilic attack of primary amines on the NHS ester.[1][2][3] |

| Molar Ratio (Activated PEG:Protein) | 5:1 to 50:1 | The optimal ratio is protein-dependent and should be determined empirically.[1] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation. |

| Reaction Time | 1 - 2 hours at RT, or overnight at 4°C | Longer reaction times may be needed at lower temperatures.[1] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability.[1] |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Added to stop the reaction by consuming unreacted NHS esters.[1] |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES buffer, pH 5.0-6.0

-

Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis or Size-Exclusion Chromatography (SEC) system for purification

Procedure

Part 1: Activation of this compound

-

Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Activation Reaction: In a suitable reaction vessel, add the this compound solution.

-

To the PEG solution, add the appropriate volumes of EDC and NHS stock solutions to achieve the desired molar excess (e.g., 1:2:2 molar ratio of PEG-acid:EDC:NHS).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Part 2: Protein Conjugation

-

Protein Preparation: Prepare a solution of the protein of interest in the Conjugation Buffer (PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Conjugation Reaction: Immediately add the freshly prepared activated PEG-NHS ester solution from Part 1 to the protein solution. The volume of the added PEG solution should not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal incubation time and temperature should be determined empirically for each protein.

-

Quenching: To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PEG-NHS esters are hydrolyzed.

Part 3: Purification of the PEGylated Protein

-

Remove unreacted PEG, hydrolyzed PEG, and reaction byproducts from the PEGylated protein using either dialysis or size-exclusion chromatography (SEC).

-

Dialysis: Dialyze the reaction mixture against an appropriate buffer (e.g., PBS) at 4°C with several buffer changes.

-

Size-Exclusion Chromatography (SEC): Equilibrate the SEC column with an appropriate buffer. Load the quenched reaction mixture onto the column and collect the fractions containing the PEGylated protein.

-

Analyze the purified fractions using SDS-PAGE and/or other analytical techniques to confirm the presence and purity of the PEGylated protein.

Visualizations

Experimental Workflow

Caption: Workflow for protein conjugation with this compound.

Interferon-alpha Signaling Pathway

Many therapeutic proteins, such as Interferon-alpha (IFN-α), exert their biological effects through specific cell signaling pathways. PEGylation of IFN-α is a common strategy to improve its therapeutic efficacy. The following diagram illustrates the JAK-STAT signaling pathway initiated by IFN-α.

Caption: The JAK-STAT signaling pathway activated by Interferon-alpha.

References

A Comprehensive Guide to Utilizing Hydroxy-PEG1-acid Sodium Salt for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of Hydroxy-PEG1-acid sodium salt in the development of advanced drug delivery systems. This guide covers key aspects from fundamental properties to specific experimental procedures, data presentation, and visualization of relevant biological pathways.

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that offers significant advantages in drug delivery research. Its structure, featuring a hydroxyl group at one end and a carboxylic acid at the other, allows for versatile conjugation chemistries. The short, single ethylene (B1197577) glycol unit provides a hydrophilic spacer that can improve the solubility and pharmacokinetic profile of conjugated molecules. The sodium salt form ensures stability for storage and handling.

The process of attaching PEG chains to a molecule, known as PEGylation, is a widely adopted strategy to enhance the therapeutic potential of drugs, proteins, and nanoparticles. Key benefits of PEGylation include:

-

Prolonged Systemic Circulation: PEGylation increases the hydrodynamic radius of the drug or carrier, reducing renal clearance and extending its half-life in the bloodstream.

-

Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic drugs in aqueous environments.

-

Reduced Immunogenicity: The PEG layer can shield the drug or carrier from the immune system, reducing the likelihood of an immune response.

-

Enhanced Stability: PEGylation can protect the therapeutic agent from enzymatic degradation.

-

Passive Targeting to Tumors: For nanoparticle formulations, PEGylation facilitates the exploitation of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NaO₄ | [1](2) |

| Molecular Weight | 156.11 g/mol | [1](2) |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | [3](4) |

| Storage | -20°C, desiccated | [3](4) |

| Stability | The sodium salt form is stable for storage and shipping. The free acid form is unstable and can self-react to form polymers. | [5](6) |

Experimental Protocols

This section provides detailed protocols for the conjugation of amine-containing molecules to this compound and the formulation of PEGylated nanoparticles.

Protocol for Conjugating an Amine-Containing Drug to this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of a drug containing a primary amine to the carboxylic acid terminus of this compound using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Amine-containing drug

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Dialysis tubing or centrifugal filter units for purification

Procedure:

-

Preparation of Reagents:

-

Allow all reagents to come to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a stock solution of the amine-containing drug in an appropriate solvent.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, dissolve this compound in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the Hydroxy-PEG1-acid solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group by forming a more stable NHS ester.

-

-

Conjugation to Amine-Containing Drug:

-

Add the amine-containing drug solution to the activated Hydroxy-PEG1-acid solution. The molar ratio of the drug to the PEG linker should be optimized for the specific application, but a 1:1 to 1:1.5 ratio is a good starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS ester with the primary amine is most efficient at this pH range.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Purify the PEG-drug conjugate from unreacted drug, PEG linker, and reaction by-products using dialysis against PBS or centrifugal filtration. The choice of molecular weight cut-off for the membrane should be based on the size of the conjugate.

-

Analyze the purified conjugate using techniques such as HPLC, mass spectrometry, and NMR to confirm successful conjugation and assess purity.

-

Experimental Workflow for Drug Conjugation:

Protocol for Formulation of PEGylated PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface functionalized with Hydroxy-PEG1-acid using a single emulsion-solvent evaporation method. The hydroxyl group of the PEG linker can be further modified for targeting applications.

Materials:

-

PLGA (Poly(lactic-co-glycolic acid))

-

This compound

-

Drug to be encapsulated

-

Dichloromethane (DCM) or Ethyl Acetate

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2-5% w/v in water)

-

Deionized water

-

Centrifuge

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve a specific amount of PLGA and the hydrophobic drug in an organic solvent like DCM.

-

In a separate vial, dissolve this compound in a small amount of the same organic solvent. The amount of the PEG linker can be varied to control the PEG density on the nanoparticle surface.

-

Combine the PLGA/drug solution with the Hydroxy-PEG1-acid solution.

-

-

Emulsification:

-

Add the organic phase to an aqueous solution of PVA. The volume ratio of the organic to the aqueous phase is typically 1:5 to 1:10.

-

Emulsify the mixture using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification will influence the final nanoparticle size.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the organic solvent to evaporate completely. This leads to the formation of solid nanoparticles.

-

-

Nanoparticle Collection and Washing:

-

Collect the nanoparticles by ultracentrifugation.

-

Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug. Each wash should be followed by centrifugation and resuspension of the pellet.

-

-

Lyophilization (Optional):

-

For long-term storage, the purified nanoparticles can be lyophilized. Resuspend the nanoparticle pellet in a solution containing a cryoprotectant (e.g., sucrose (B13894) or trehalose) before freezing and lyophilizing.

-

-

Characterization:

-

Characterize the size, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

-

Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after dissolving a known amount of nanoparticles in a suitable solvent.

-

Confirm the presence of the PEG linker on the nanoparticle surface using techniques like NMR or FTIR.

-

Experimental Workflow for PLGA Nanoparticle Formulation:

References

Application Notes and Protocols for Surface Modification of Nanoparticles using Hydroxy-PEG1-acid sodium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. This document provides detailed application notes and protocols for the surface modification of nanoparticles using Hydroxy-PEG1-acid sodium salt, a short-chain, heterobifunctional PEG linker.

This compound offers several advantages for nanoparticle surface modification. The terminal hydroxyl group can be further functionalized, while the carboxylic acid group allows for covalent conjugation to amine- or hydroxyl-groups on the nanoparticle surface. The short PEG chain (n=1) provides a hydrophilic shield that can enhance stability in biological fluids, reduce non-specific protein adsorption (biofouling), and minimize uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2]

These application notes will cover the modification of two common nanoparticle platforms: gold nanoparticles (AuNPs) and liposomes. The provided protocols are intended as a starting point and may require optimization based on the specific nanoparticle characteristics and intended application.

Data Presentation

The following tables summarize the expected quantitative changes in nanoparticle properties upon surface modification with a short-chain PEG-acid linker, based on literature data for similar PEGylation processes.

Table 1: Physicochemical Characterization of Gold Nanoparticles (AuNPs) Before and After Surface Modification.

| Parameter | Bare AuNPs | PEG-Modified AuNPs |

| Hydrodynamic Diameter (nm) | 15 ± 2 | 25 ± 3 |

| Zeta Potential (mV) | -35 ± 5 | -20 ± 4 |

| Polydispersity Index (PDI) | < 0.2 | < 0.3 |

Note: Data are representative and may vary depending on the initial nanoparticle size, PEGylation efficiency, and measurement conditions.

Table 2: Drug Loading and Release Characteristics of Liposomes Before and After Surface Modification.

| Parameter | Bare Liposomes | PEG-Modified Liposomes |

| Drug Loading Capacity (%) | 10 ± 1.5 | 8 ± 1.2 |

| Encapsulation Efficiency (%) | 95 ± 3 | 92 ± 4 |

| Drug Release at 24h (%) | 60 ± 5 | 45 ± 6 |

Note: Drug loading and release kinetics are highly dependent on the specific drug, lipid composition, and release assay conditions. A slight decrease in loading capacity can be observed due to the presence of the PEG layer.[3]

Experimental Protocols

Protocol 1: Surface Modification of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the covalent conjugation of this compound to the surface of citrate-stabilized gold nanoparticles via carbodiimide (B86325) chemistry.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) suspension (e.g., 15 nm)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Milli-Q water

-

Centrifuge tubes

-

Orbital shaker

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in PBS to a final concentration of 10 mM.

-

Add EDC (final concentration 20 mM) and NHS (final concentration 50 mM) to the PEG solution.

-

Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

-

-

Conjugation to AuNPs:

-

Add the activated PEG solution to the AuNP suspension at a molar ratio of 10,000:1 (PEG:AuNP). The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 4-6 hours at room temperature on an orbital shaker.

-

-

Purification of PEGylated AuNPs:

-

Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes).

-

Carefully remove the supernatant containing unreacted PEG and coupling reagents.

-

Resuspend the AuNP pellet in fresh PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound reagents.

-

-

Characterization:

-

Resuspend the final PEGylated AuNP pellet in PBS.

-

Characterize the modified nanoparticles using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and Polydispersity Index (PDI), and Zeta Potential measurement to assess the surface charge.

-

Confirm PEGylation using Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).

-

Protocol 2: Surface Modification of Liposomes with this compound

This protocol describes the incorporation of a PEG-lipid conjugate, synthesized from this compound and a phospholipid, into liposomes using the post-insertion method.[4]

Part A: Synthesis of Hydroxy-PEG1-DSPE Conjugate

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

EDC and NHS

-

Anhydrous dimethylformamide (DMF)

-

Dialysis membrane (MWCO 1 kDa)

-

Lyophilizer

Procedure:

-

Activation and Conjugation:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF.

-

In a separate flask, dissolve DSPE in anhydrous DMF.

-

Slowly add the activated PEG solution to the DSPE solution with constant stirring under an inert atmosphere (e.g., argon).

-

Allow the reaction to proceed for 24-48 hours at room temperature.

-

-

Purification:

-

Dialyze the reaction mixture against Milli-Q water for 48 hours using a 1 kDa MWCO membrane to remove unreacted starting materials and byproducts.

-

Lyophilize the dialyzed solution to obtain the purified Hydroxy-PEG1-DSPE conjugate as a white powder.

-

Part B: Preparation of PEGylated Liposomes by Post-Insertion

Materials:

-

Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)

-

Hydroxy-PEG1-DSPE conjugate

-

PBS, pH 7.4

-

Water bath or incubator at 60°C

Procedure:

-

Incubation:

-

Prepare a solution of the Hydroxy-PEG1-DSPE conjugate in PBS.

-

Add the PEG-lipid solution to the pre-formed liposome (B1194612) suspension. A typical starting concentration is 5 mol% of the total lipid content.

-

Incubate the mixture for 1-2 hours at 60°C (above the phase transition temperature of the lipids) with occasional gentle mixing.

-

-

Purification and Characterization:

-

Cool the liposome suspension to room temperature.

-

The PEGylated liposomes can be purified from unincorporated PEG-lipid by size exclusion chromatography or dialysis.

-

Characterize the final liposomes for size, PDI, and zeta potential.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Caption: Experimental workflow for nanoparticle PEGylation.

References

Application Notes: Amine-Reactive Chemistry of Hydroxy-PEG1-acid sodium salt

Introduction

Hydroxy-PEG1-acid sodium salt is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that serves as a valuable tool in bioconjugation, drug delivery, and pharmaceutical development.[1][2] It possesses a terminal hydroxyl group and a carboxylic acid group, presented as a sodium salt for enhanced stability.[1][3][4] The free acid form is prone to intramolecular reactions, leading to polymerization, whereas the sodium salt form ensures stability for storage and shipping.[1][3][4][5][6] The primary application of this molecule lies in its ability to be covalently attached to amine-containing molecules, a process known as PEGylation.

PEGylation is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents like proteins, peptides, and antibodies.[7][8][9] By attaching PEG chains, the resulting conjugate benefits from an increased hydrodynamic volume, which reduces renal clearance and extends the plasma half-life.[8][] Furthermore, the hydrophilic PEG chain can enhance the solubility of hydrophobic drugs, improve stability by protecting against enzymatic degradation, and reduce the immunogenicity of therapeutic proteins by masking antigenic epitopes.[7][8][9][]

The amine-reactive chemistry of this compound is not direct. The terminal carboxylic acid must first be "activated" to create a more reactive species that can readily form a stable amide bond with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins). The most common activation method involves converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester.[11][12] This two-step process provides a controlled and efficient means of PEGylating biomolecules.

Physicochemical Properties

The properties of this compound and related structures are summarized below.

| Property | This compound | Hydroxy-PEG2-acid sodium salt | Hydroxy-PEG4-acid sodium salt | Hydroxy-PEG8-acid sodium salt |

| Catalog Number | BP-29544 | BP-23136 | BP-25119 | BP-25145 |

| Molecular Formula | C5H9NaO4 | C7H13NaO5 | C11H21NaO7 | C19H37NaO11 |

| Molecular Weight | 156.1 g/mol | 200.2 g/mol | 288.3 g/mol | 464.5 g/mol |

| Purity | >98% | >95% | >95% | >96% |

| CAS Number | 28552229-28-4 | - | 2468714-92-1 | - |

| Storage Condition | -20°C | -20°C | -20°C | -20°C |

| Solubility | Water | Water | Water | Water |

(Data sourced from BroadPharm product pages.[1][5][6])

Protocols for Amine-Reactive Conjugation

The core of the amine-reactive chemistry involves a two-stage process: activation of the carboxylic acid to an NHS ester, followed by the reaction of the activated PEG with an amine-containing molecule.

Logical Workflow for PEGylation

The diagram below illustrates the overall workflow from the stable salt form to the final bioconjugate.

Caption: Workflow for amine-reactive PEGylation.

Protocol 1: Activation of Hydroxy-PEG1-acid (NHS Ester Formation)

This protocol details the conversion of the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester using a carbodiimide (B86325) coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

EDC hydrochloride (EDC·HCl)

-

Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.0-6.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) if solubility is low

-

Reaction vials

-

Stirring equipment

Procedure:

-

Dissolve PEG Reagent: Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM. Ensure the pH is between 5.0 and 6.0 to protonate the carboxylate, making it reactive.

-

Add NHS: Add solid NHS to the PEG solution. A molar ratio of 1.2 to 1.5 equivalents of NHS relative to the PEG-acid is recommended. Mix until fully dissolved.

-

Initiate Activation: Add solid EDC·HCl to the solution. Use 1.2 to 1.5 molar equivalents relative to the PEG-acid.

-

Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, or overnight at 4°C, with gentle stirring. Protect the reaction from light.

-

Confirmation (Optional): The formation of the NHS ester can be confirmed using techniques like TLC or LC-MS if required.

-

Immediate Use: The resulting activated PEG-NHS ester is highly susceptible to hydrolysis, especially at neutral or alkaline pH.[11] It should be used immediately in the subsequent conjugation step without purification.

Protocol 2: Conjugation of Activated PEG-NHS to Proteins

This protocol describes the reaction of the freshly prepared PEG-NHS ester with a protein containing primary amines (e.g., lysine residues).

Materials:

-

Activated PEG-NHS ester solution (from Protocol 1)

-

Target protein (or other amine-containing molecule)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, 0.1 M, pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare Protein Solution: Dissolve the target protein in the Conjugation Buffer to a suitable concentration (typically 1-10 mg/mL).

-

Stoichiometry: Determine the desired molar ratio of PEG-NHS to protein. A 5- to 20-fold molar excess of the PEG reagent is common, but this should be optimized for the specific protein to achieve the desired degree of labeling.

-

Conjugation Reaction: Add the activated PEG-NHS ester solution directly to the protein solution. Mix gently and immediately.

-

Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The half-life of hydrolysis for NHS esters is significantly shorter at higher pH values (e.g., ~10 minutes at pH 8.6, 4°C).[11]

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess PEG-NHS ester. Incubate for 30 minutes.

-

Purification: Remove unreacted PEG and the NHS byproduct from the PEGylated protein conjugate.

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) membrane.

-

Size-Exclusion Chromatography (SEC): Use a gel filtration column to separate the larger PEG-protein conjugate from smaller, unreacted components.

-

-

Characterization: Analyze the final conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like MALDI-TOF mass spectrometry or HPLC to determine the degree of PEGylation.

Benefits of PEGylation in Drug Development

The conjugation of molecules like this compound to therapeutics leads to significant pharmacological advantages.

Caption: Key benefits of therapeutic PEGylation.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive PEG reagent | Ensure the PEG-acid is properly activated just before use. Use fresh EDC and NHS. |

| Hydrolysis of PEG-NHS ester | Perform the conjugation reaction immediately after activation. Ensure the conjugation buffer pH is not excessively high (optimal: 7.2-8.0). Lower the reaction temperature. | |

| Inaccessible amine groups on the protein | Denature and refold the protein if its native conformation sterically hinders lysine residues. Consider modifying reaction conditions (pH, additives). | |

| Presence of amine-containing buffers (e.g., Tris) | Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) for the conjugation step. | |

| Protein Precipitation | High concentration of organic solvent (if used) | Minimize the volume of organic solvent carried over from the activation step. Ensure the final concentration is below 10%. |

| Change in protein solubility after PEGylation | Optimize the degree of PEGylation; over-modification can sometimes lead to aggregation. Screen different buffer conditions. | |

| High Polydispersity (Multiple PEG chains attached) | High molar excess of PEG-NHS | Reduce the molar ratio of PEG-NHS to protein in the reaction mixture. |

| Long reaction time | Shorten the incubation time for the conjugation reaction to limit the extent of modification. |

References

- 1. This compound, 2855229-28-4 | BroadPharm [broadpharm.com]

- 2. Hydroxy-PEG-acid sodium salt | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hydroxy-PEG4-acid sodium salt | 2468714-92-1 | BroadPharm [broadpharm.com]